molecular formula C16H21NO3 B8125829 Benzyl 4-(allyloxy)piperidine-1-carboxylate

Benzyl 4-(allyloxy)piperidine-1-carboxylate

Cat. No.: B8125829
M. Wt: 275.34 g/mol
InChI Key: LELCLMIPABRPCT-UHFFFAOYSA-N
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Description

Benzyl 4-(allyloxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.3428 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(allyloxy)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine with allyl alcohol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. One common method involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(allyloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-(allyloxy)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Benzyl 4-(allyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(allyloxy)piperidine-1-carboxylate is unique due to its specific structural features, such as the allyloxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

benzyl 4-prop-2-enoxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-12-19-15-8-10-17(11-9-15)16(18)20-13-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELCLMIPABRPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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